

Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl phenylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butyl phenylacetate**

Cat. No.: **B086620**

[Get Quote](#)

GC-MS Analysis of Butyl Phenylacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of **Butyl phenylacetate** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive application note, detailed experimental protocols, and quantitative data to support researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Application Note

Introduction

Butyl phenylacetate ($C_{12}H_{16}O_2$) is an ester known for its characteristic sweet, floral, and honey-like aroma. It is a common ingredient in perfumes, cosmetics, and as a flavoring agent in the food industry. Accurate and sensitive quantification of **Butyl phenylacetate** is crucial for quality control, formulation development, and safety assessment of these products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high separation efficiency and definitive compound identification.^{[1][2][3]} This application note describes a robust GC-MS method for the analysis of **Butyl phenylacetate** in a cosmetic matrix.

Principle

The method utilizes a gas chromatograph to separate **Butyl phenylacetate** from other volatile and semi-volatile components in a sample matrix. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Application

This method is applicable for the qualitative and quantitative analysis of **Butyl phenylacetate** in various matrices, including perfumes, lotions, creams, and other cosmetic products. It can be adapted for the analysis of food and beverage samples with appropriate sample preparation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of **Butyl phenylacetate** from a simple cosmetic matrix like a perfume or a hydroalcoholic gel.

Reagents and Materials:

- Sample containing **Butyl phenylacetate**
- Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- Vortex mixer
- Centrifuge
- Glass test tubes with screw caps
- Pasteur pipettes
- 2 mL GC vials with inserts

Procedure:

- Accurately weigh 1.0 g of the sample into a 15 mL glass test tube.

- Add 5.0 mL of Dichloromethane to the test tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic solvent.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the lower organic layer (DCM) to a clean test tube using a Pasteur pipette.
- Add a small amount of anhydrous Sodium Sulfate to the extracted organic layer to remove any residual water.
- Transfer the dried extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Butyl phenylacetate**. A DB-5ms column is a suitable choice due to its versatility and low bleed characteristics.^[4]

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Splitless (or Split 10:1 for concentrated samples)
Injection Volume	1 µL
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Acquisition Mode	Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temperature	280 °C

Data Presentation

Mass Spectrum of Butyl Phenylacetate

The identification of **Butyl phenylacetate** is confirmed by its mass spectrum obtained in EI mode. The characteristic fragment ions are used for confirmation and for quantification in SIM mode. The NIST Mass Spectrometry Data Center provides reference spectra for **Butyl phenylacetate**.

Table 1: Characteristic Mass Fragments of **Butyl Phenylacetate**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
91	100	$[C_7H_7]^+$ (Tropylium ion)
108	35	$[C_7H_8O]^+$
192	20	$[M]^+$ (Molecular ion)
65	15	$[C_5H_5]^+$
131	10	$[M - C_4H_9O]^+$

Note: Relative intensities can vary slightly between instruments.

Quantitative Data

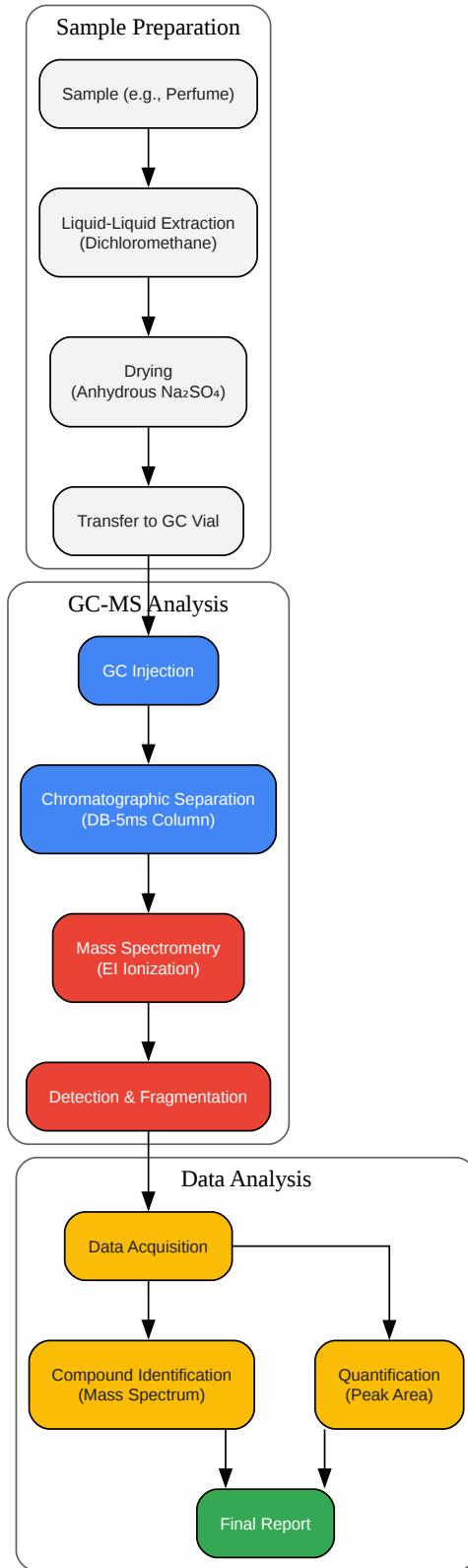
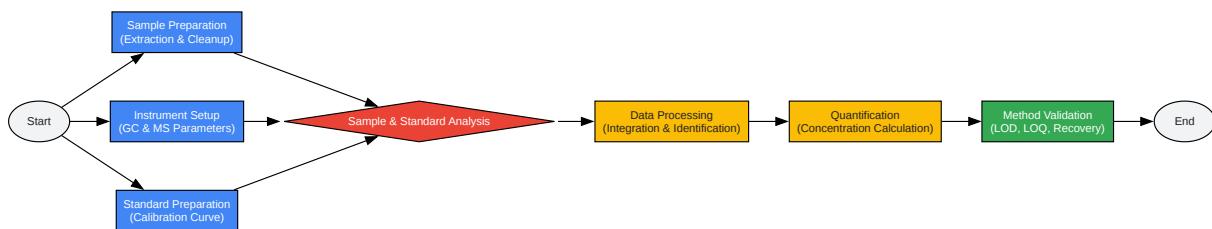

The following table summarizes typical quantitative performance data for the GC-MS analysis of **Butyl phenylacetate** using the described method. This data is representative and may vary depending on the specific instrument and matrix.

Table 2: Quantitative Performance Data for **Butyl Phenylacetate** Analysis

Parameter	Value	Notes
Retention Time (RT)	Approx. 12.5 - 13.5 min	On a 30m DB-5ms column with the specified temperature program.
Linearity (r^2)	> 0.995	Over a concentration range of 1 - 100 μ g/mL.
Limit of Detection (LOD)	0.1 μ g/mL	Signal-to-noise ratio of 3.
Limit of Quantification (LOQ)	0.5 μ g/mL	Signal-to-noise ratio of 10.
Recovery (%)	90 - 110%	For a spiked cosmetic matrix.
Precision (RSD%)	< 10%	For replicate injections.

Visualizations


GC-MS Workflow for Butyl Phenylacetate Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **Butyl phenylacetate**.

Logical Relationship of Key Experimental Steps

[Click to download full resolution via product page](#)

Caption: Key steps and their logical flow in the GC-MS method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ba333.free.fr [ba333.free.fr]
- 2. connectjournals.com [connectjournals.com]
- 3. jcanoingenieria.com [jcanoingenieria.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl phenylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/documents/gc-ms-analysis-of-butyl-phenylacetate.pdf](#)

[<https://www.benchchem.com/product/b086620#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-butyl-phenylacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com